molecular formula C5H9NO4 B12932804 N-acetyl-DL-serine-15N

N-acetyl-DL-serine-15N

Katalognummer: B12932804
Molekulargewicht: 148.12 g/mol
InChI-Schlüssel: JJIHLJJYMXLCOY-PTQBSOBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-acetyl-DL-serine-15N is a chemical compound with the molecular formula HOCH2CH(*NHCOCH3)COOH. It is a derivative of serine, an amino acid, and is labeled with the nitrogen-15 isotope. This compound is primarily used as a biological tracer in various scientific research fields, including life sciences and agricultural sciences .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-DL-serine-15N typically involves the use of sodium nitrite-15N (Na15NO2) and diethyl malonate as starting materials. The reaction proceeds through several steps, including the formation of acetamino-diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-acetyl-DL-serine-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group yields oxo compounds, while reduction of the carbonyl group results in alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

N-acetyl-DL-serine-15N has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-acetyl-DL-serine-15N involves its incorporation into metabolic pathways where it acts as a tracer. The nitrogen-15 isotope allows for the tracking of nitrogen atoms through various biochemical processes. This enables researchers to study the dynamics of nitrogen metabolism and the role of serine in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both D and L isomers and the nitrogen-15 isotope. This combination makes it particularly useful for detailed metabolic studies and tracing nitrogen pathways in various biological systems .

Eigenschaften

Molekularformel

C5H9NO4

Molekulargewicht

148.12 g/mol

IUPAC-Name

2-(acetyl(15N)amino)-3-hydroxypropanoic acid

InChI

InChI=1S/C5H9NO4/c1-3(8)6-4(2-7)5(9)10/h4,7H,2H2,1H3,(H,6,8)(H,9,10)/i6+1

InChI-Schlüssel

JJIHLJJYMXLCOY-PTQBSOBMSA-N

Isomerische SMILES

CC(=O)[15NH]C(CO)C(=O)O

Kanonische SMILES

CC(=O)NC(CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.